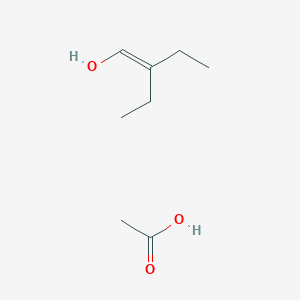

Acetic acid;2-ethylbut-1-en-1-ol

Description

Properties

CAS No. |

22014-15-9 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

acetic acid;2-ethylbut-1-en-1-ol |

InChI |

InChI=1S/C6H12O.C2H4O2/c1-3-6(4-2)5-7;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4) |

InChI Key |

WOHLFQXIPPBXMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CO)CC.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Glacial Acetic Acid

Glacial acetic acid refers to anhydrous acetic acid (≥99% purity). Unlike diluted acetic acid, it solidifies at 16.6°C, earning the term "glacial" . Key differences include:

| Property | Acetic Acid (Diluted) | Glacial Acetic Acid |

|---|---|---|

| Concentration | 5–20% (food-grade) | ≥99% |

| Freezing Point | <16.6°C (due to water) | 16.6°C |

| Primary Applications | Food preservative, vinegar | Industrial solvent, synthesis of esters/anhydrides |

| Safety | Mild irritant | Corrosive, requires handling precautions |

Glacial acetic acid’s high purity makes it critical in synthesizing acetyl derivatives and pharmaceuticals, while diluted forms dominate culinary uses .

Formic Acid (HCOOH)

Formic acid, the simplest carboxylic acid (one-carbon chain), contrasts with acetic acid in structure and applications:

| Property | Acetic Acid | Formic Acid |

|---|---|---|

| Carbon Chain Length | 2 carbons | 1 carbon |

| pKa | 4.76 | 3.75 |

| Industrial Uses | Vinyl acetate, solvents | Textile dyeing, leather tanning, fuel cells |

| Biological Role | Intermediate in metabolism | Defense mechanism in ants, methanol metabolism |

Formic acid’s stronger acidity and smaller size enable unique roles in reducing agents and energy applications, whereas acetic acid’s versatility spans food and polymer industries .

Propionic Acid (CH₃CH₂COOH)

Propionic acid, a three-carbon carboxylic acid, shares preservative functions but differs in microbial inhibition:

| Property | Acetic Acid | Propionic Acid |

|---|---|---|

| Molecular Formula | C₂H₄O₂ | C₃H₆O₂ |

| Primary Use | Food preservative (vinegar) | Mold inhibitor in baked goods, animal feed |

| Production Method | Fermentation, catalysis | Bacterial fermentation (e.g., Propionibacterium) |

Propionic acid’s efficacy against molds and longer carbon chain make it preferable in grain preservation, whereas acetic acid targets broader bacterial growth .

Ethanol (CH₃CH₂OH)

Ethanol and acetic acid are metabolically linked in bacterial ethanol oxidation. Acetobacter species use pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to convert ethanol to acetic acid via acetaldehyde . Key contrasts:

| Property | Ethanol | Acetic Acid |

|---|---|---|

| Functional Group | Hydroxyl (-OH) | Carboxyl (-COOH) |

| Oxidation Product | Acetic acid | CO₂ and H₂O (further oxidation) |

| Industrial Role | Biofuel, solvent | Chemical feedstock, preservative |

Engineered strains of Acetobacter pasteurianus show enhanced ADH activity, boosting acetic acid yield under ethanol stress .

2-Ethylbutyric Acid (CH₂CH₂CH(C₂H₅)COOH)

This branched four-carbon carboxylic acid differs structurally and functionally:

| Property | Acetic Acid | 2-Ethylbutyric Acid |

|---|---|---|

| Structure | Straight-chain | Branched (ethyl group at C₂) |

| CAS Number | 64-19-7 | 88-09-5 |

| Applications | Food, polymers | Specialty chemicals, fragrances |

2-Ethylbutyric acid’s branching alters solubility and reactivity, favoring niche industrial uses over acetic acid’s broad applicability .

Preparation Methods

Synthetic Pathways for 2-Ethylbutanoic Acid

Grignard Reaction-Based Synthesis

The most industrially viable method for 2-ethylbutanoic acid involves a three-step Grignard reaction sequence starting from propionaldehyde and ethyl magnesium bromide.

Step 1: Formation of 3-Pentanol

Propionaldehyde reacts with ethyl magnesium bromide in tetrahydrofuran (THF) at 40–50°C to yield 3-pentanol. Optimal conditions use a 1:1 molar ratio of aldehyde to Grignard reagent, achieving 85–90% yield after refluxing for 1–5 hours. The reaction mechanism proceeds through nucleophilic addition, where the Grignard reagent attacks the carbonyl carbon, followed by protonation during workup.

Step 2: Conversion to 3-Chloropentane

3-Pentanol undergoes sulfonation with benzenesulfonyl chloride in dichloromethane, catalyzed by pyridine at 0°C. Subsequent nucleophilic substitution with lithium chloride in THF replaces the sulfonate group with chlorine, producing 3-chloropentane in 70–75% yield. This step avoids direct halogenation of pentane, which suffers from poor regioselectivity.

Step 3: Carboxylation via Grignard Intermediate

3-Chloropentane reacts with magnesium in THF to form a Grignard reagent, which is then treated with carbon dioxide at -10°C to -5°C. Acidic workup with hydrochloric acid yields 2-ethylbutanoic acid with 65–70% overall yield from 3-pentanol.

Key Advantages:

Synthesis of 2-Ethyl-1-Butanol and Derivatives

Grignard-Formaldehyde Condensation

Patent CN114105731A discloses a method to synthesize 2-ethyl-1-butanol from 3-chloropentane and paraformaldehyde:

Reaction Mechanism :

- Grignard Formation : 3-Chloropentane reacts with magnesium in 2-methyltetrahydrofuran (2-MeTHF) at 50–55°C.

- Formaldehyde Addition : The Grignard reagent attacks paraformaldehyde, forming a secondary alkoxide intermediate.

- Hydrolysis : Acidic workup yields crude 2-ethyl-1-butanol (85–89% purity).

Purification Strategies :

- Trimethyl Borate Exchange : Distilling crude alcohol with trimethyl borate removes methanol azeotropes, increasing purity to 99.8%.

- Acetonide Formation : Reaction with dimethyl acetonide followed by acidic hydrolysis achieves 99.7% purity.

Industrial Relevance:

Comparative Analysis of Methodologies

Challenges and Optimization Opportunities

While not directly described in the cited patents, 2-ethylbut-1-en-1-ol could theoretically arise from dehydration of 2-ethyl-1-butanol:

Acid-Catalyzed Dehydration :

$$ \text{2-Ethyl-1-butanol} \xrightarrow{H2SO4, 170^\circ C} \text{2-ethylbut-1-ene} + \text{H}_2\text{O} $$

However, Zaitsev’s rule predicts preferential formation of 2-ethylbut-2-ene. Selective synthesis of the 1-ene isomer would require:

- Directed Elimination : Using bulky bases like potassium tert-butoxide to favor less substituted alkenes.

- Oxidative Methods : Transition metal-catalyzed dehydrogenation at lower temperatures.

Q & A

Q. Table 1. Titration Data for Acetic Acid Analysis

| Trial | (mL) | (M) | Calculated |

|---|---|---|---|

| 1 | 22.5 | 0.100 | 0.225 |

| 2 | 22.3 | 0.100 | 0.223 |

| 3 | 22.7 | 0.100 | 0.227 |

Q. Table 2. Crystallographic Data for 2-(2-Methoxyphenyl)acetic Acid

| Parameter | Value |

|---|---|

| Space Group | |

| (Å) | 8.92 |

| (Å) | 10.45 |

| (Å) | 11.03 |

| (°) | 105.7 |

| R-factor | 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.